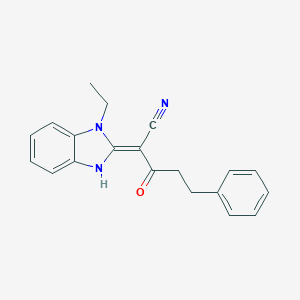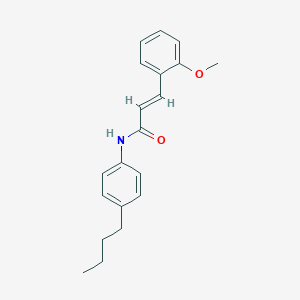
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as ENBDMPS, is a sulfonamide compound that has shown potential in various scientific research applications. This compound has been synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDKs, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has a short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new synthetic methods for N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide that may improve its solubility and stability. Another area of research is the development of new formulations of N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide that may improve its effectiveness in cancer treatment and inflammation. Additionally, further studies are needed to explore the potential of N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide is a sulfonamide compound that has shown potential in various scientific research applications. It has been synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has the potential to be a valuable compound in the field of cancer treatment and inflammation, and further research is needed to explore its potential in other areas of research.
Métodos De Síntesis
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3-methylbenzenesulfonyl chloride with sodium nitrite and hydrochloric acid to form 3-methyl-4-nitrobenzenesulfonyl chloride. The next step involves the reaction of 3-methyl-4-nitrobenzenesulfonyl chloride with N-ethyl-2-methylbenzenamine to form N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide.
Propiedades
Nombre del producto |
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H18N2O4S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-ethyl-2-methyl-N-(3-methylphenyl)-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-4-17(14-7-5-6-12(2)10-14)23(21,22)16-11-15(18(19)20)9-8-13(16)3/h5-11H,4H2,1-3H3 |
Clave InChI |
FQLWTNGUNNHEGZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES canónico |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)
![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)


![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)